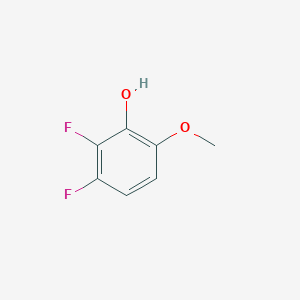

2,3-Difluoro-6-methoxyphenol

説明

Structure

3D Structure

特性

IUPAC Name |

2,3-difluoro-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQMXTCQIQIJFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390867 | |

| Record name | 2,3-Difluoro-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186306-70-7 | |

| Record name | 2,3-Difluoro-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3 Difluoro 6 Methoxyphenol and Its Precursors

Strategic Approaches to Regioselective Fluorination in Phenol (B47542) Derivatives

Regioselective fluorination of phenol derivatives is a significant challenge in organic synthesis due to the activating nature of the hydroxyl group, which can lead to multiple products. Strategic approaches are essential to control the position of fluorine atom introduction on the aromatic ring. One effective strategy involves the use of protecting groups to block more reactive sites. For instance, bulky groups like tert-butyl can be introduced at the ortho-positions to a hydroxyl group to sterically hinder fluorination at those sites and direct it to the para-position. tandfonline.com Another powerful method is the use of directing groups, which can temporarily bind to the substrate and position the fluorinating agent at a specific C-H bond, often catalyzed by a transition metal. ucl.ac.uk

Electrophilic fluorination is a direct method for creating C-F bonds on electron-rich aromatic rings like phenols. This approach utilizes reagents with an electron-deficient fluorine atom. A primary challenge is controlling the regioselectivity, as the hydroxyl group strongly directs ortho- and para-substitution. The reaction of phenol itself with reagents like acetyl hypofluorite (B1221730) often yields a mixture of o- and p-fluorophenol. tandfonline.com

The choice of fluorinating agent is critical. Reagents such as Selectfluor™ (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are widely used due to their relative stability and handling safety compared to fluorine gas. researchgate.netresearchgate.net The mechanism of electrophilic aromatic substitution on phenols involves the attack of the electron-rich aromatic ring on the electrophilic fluorine source. In the case of substituted phenols, the reaction can proceed through an addition-elimination process, sometimes leading to the formation of fluoro-dienone intermediates, particularly when the para-position is substituted. researchgate.net For example, fluorination of 3,4-dialkylphenols with Selectfluor™ yields 4-fluoro-3,4-dialkylcyclohexa-2,5-dienone derivatives as the main products, alongside ortho-fluorinated phenols. researchgate.net

Table 1: Common Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Typical Application |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ F-TEDA-BF₄ | Fluorination of electron-rich aromatics and enolates. researchgate.net |

| N-Fluorobenzenesulfonimide | NFSI | Fluorination of carbanions, aromatics, and for fluoro-olefination. researchgate.net |

| Xenon Difluoride | XeF₂ | Selective fluorination, particularly with protecting groups. tandfonline.com |

| Acetyl Hypofluorite | CH₃COOF | Preparation of fluorophenols and fluoroanisoles. tandfonline.com |

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for introducing fluorine atoms, particularly for precursors that are not electron-rich. masterorganicchemistry.com This reaction is the conceptual opposite of electrophilic substitution; it involves the attack of a nucleophile (in this case, a fluoride (B91410) source like CsF or KF) on an electron-poor aromatic ring that possesses a good leaving group. masterorganicchemistry.comlibretexts.org

The SNAr mechanism is typically a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex. nih.gov For the reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.com

Interestingly, the typical halide leaving group reactivity is inverted in SNAr reactions (F > Cl > Br > I). libretexts.org Although the C-F bond is the strongest, the rate-determining step is the initial nucleophilic attack on the ring, not the cleavage of the carbon-leaving group bond. The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and thus more susceptible to attack. libretexts.orgyoutube.com Therefore, a difluorinated precursor could be synthesized by displacing leaving groups such as nitro or chloro groups from a suitably activated aromatic ring using a fluoride source. More advanced methods using organic photoredox catalysis have been developed to enable the SNAr of unactivated fluoroarenes. nih.gov

Transition-metal catalysis has emerged as a powerful tool for C-F bond formation, offering unique reactivity and selectivity. nih.gov These methods can often overcome the limitations of traditional electrophilic and nucleophilic fluorination.

Palladium-catalyzed reactions are among the most developed. chinesechemsoc.org Strategies include:

C-H Fluorination: This approach enables the direct conversion of a C-H bond to a C-F bond. It often requires a directing group to achieve regioselectivity, where the catalyst is guided to a specific C-H bond. ucl.ac.ukchinesechemsoc.org More recently, undirected Pd-catalyzed methods have been developed that utilize a catalytically generated reactive Pd(IV)-F electrophile. nih.govmpg.de

Cross-Coupling of Aryl Halides/Triflates: Aryl bromides or triflates can be coupled with a fluoride source (e.g., CsF) using a palladium catalyst. nih.gov This method is valuable for introducing fluorine onto pre-functionalized aromatic rings.

Ruthenium-assisted deoxyfluorination of phenols represents another significant advancement. This method uses a ruthenium π-complex to activate even electron-rich phenols towards nucleophilic attack by fluoride. nih.govacs.org This π-activation reduces the electron density of the arene, facilitating a reaction that would be difficult under traditional SNAr conditions. acs.org This strategy expands the substrate scope for fluorination to phenols that are typically unreactive. nih.gov

Table 2: Examples of Transition-Metal-Catalyzed Fluorination Systems

| Metal/System | Precursor Type | Mechanistic Feature | Reference |

|---|---|---|---|

| Palladium | Aryl C-H Bond | Directed or undirected C-H activation. | nih.gov, ucl.ac.uk |

| Palladium | Aryl Triflates/Bromides | Catalytic cross-coupling with fluoride source. | nih.gov |

| Ruthenium | Phenols | Activation via η⁶ π-coordination to the arene. | nih.gov, acs.org |

| Silver | Aryl Stannanes | Catalyzed electrophilic fluorination. | nih.gov |

Synthesis of Key Intermediates for 2,3-Difluoro-6-methoxyphenol (e.g., 2,3-Difluoro-6-methoxybenzaldehyde)

The synthesis of this compound often proceeds through key intermediates, with 2,3-Difluoro-6-methoxybenzaldehyde being a prominent example. cymitquimica.comsigmaaldrich.com This aldehyde serves as a versatile precursor that can be converted to the target phenol. The aldehyde itself is a difluorinated, methoxylated benzaldehyde (B42025) derivative. Its synthesis can be envisioned through the formylation of 3,4-difluoroanisole, which aligns with one of its synonyms, 5,6-Difluoro-o-anisaldehyde. sigmaaldrich.com

Once obtained, 2,3-Difluoro-6-methoxybenzaldehyde can be used in subsequent reactions. For example, a patent describes the oxidation of 2,3-Difluoro-6-methoxybenzaldehyde to 2,3-difluoro-6-methoxybenzoic acid using hydrogen peroxide in a basic solution. google.com The conversion of the aldehyde or the corresponding acid to the final phenolic product would typically involve a Baeyer-Villiger oxidation or a related decarboxylative hydroxylation process.

Methodologies for Ether Formation (Methoxy Group Introduction) on Fluorinated Phenolic Scaffolds

The introduction of the methoxy (B1213986) group is another critical step that can be performed at various stages of the synthesis. If starting from a fluorinated phenol, a methylation reaction is required.

One of the most fundamental methods for forming aryl ethers is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide (e.g., methyl iodide). The efficiency of this reaction can be enhanced. For instance, using tetraethylammonium (B1195904) fluoride in dimethylformamide can promote the smooth alkylation of various phenols at room temperature. cdnsciencepub.com The fluoride ion acts as a strong hydrogen bond acceptor, activating the phenol for deprotonation. cdnsciencepub.com

Modern cross-coupling reactions also provide powerful routes to aryl ethers. Palladium-catalyzed C–O cross-coupling can form the ether bond between an aryl bromide and an alcohol. acs.org While often used to couple complex alcohols, the principles can be applied to the synthesis of methoxyarenes.

Furthermore, reagents primarily known for fluorination can be repurposed for etherification. PhenoFluor, a deoxyfluorination reagent, can mediate the formation of alkyl aryl ethers from phenols and alcohols when fluoride ions are trapped by a silane (B1218182) additive. researchgate.netnih.gov This method avoids the need for pre-forming a phenoxide and is tolerant of many functional groups. nih.gov

Chemical Reactivity and Derivatization Pathways of 2,3 Difluoro 6 Methoxyphenol

Analysis of Nucleophilic Substitution Reactions Involving Fluorine Atoms

The fluorine atoms on the aromatic ring of 2,3-Difluoro-6-methoxyphenol are generally poor leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This is due to the high strength of the carbon-fluorine bond. However, under specific conditions, particularly with strong nucleophiles and in the presence of catalysts, substitution of a fluorine atom can be achieved. The position of substitution is influenced by the electronic effects of the other substituents on the ring. The hydroxyl and methoxy (B1213986) groups are ortho, para-directing, while the fluorine atoms are deactivating. This complex interplay of electronic factors can lead to a mixture of products, and achieving high regioselectivity can be challenging.

While direct nucleophilic substitution of the fluorine atoms is not a common reaction pathway, the fluorine substituents significantly influence the reactivity of the molecule in other transformations. For instance, their strong electron-withdrawing nature can activate the aromatic ring towards nucleophilic attack at other positions, provided a suitable leaving group is present.

Investigations into Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a more common reaction pathway for this compound. The hydroxyl and methoxy groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. However, the two fluorine atoms are deactivating and meta-directing. The final substitution pattern is a result of the combined directing effects of all substituents.

Given the positions of the existing groups, the most likely positions for electrophilic attack are C4 and C5. The hydroxyl group will strongly direct to the para position (C4), and to a lesser extent, the ortho position (which is already substituted). The methoxy group will also direct to its ortho (C5) and para (already substituted) positions. The fluorine atoms will direct to the meta positions (C4 and C5 relative to the C2-F, and C4 and C6 relative to the C3-F). Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C5 positions. The exact ratio of products will depend on the specific electrophile and reaction conditions. For example, in reactions like nitration or halogenation, a mixture of 4- and 5-substituted products is likely to be formed.

Derivatization of the Hydroxyl Group: Esterification and Etherification Studies

The phenolic hydroxyl group of this compound is a key site for derivatization through esterification and etherification reactions. These reactions are typically straightforward and proceed under standard conditions.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with an acyl halide, anhydride, or carboxylic acid (under acidic catalysis). The resulting esters can serve as protecting groups or introduce new functionalities into the molecule.

| Reactant | Reagent | Product |

| This compound | Acetyl chloride | 2,3-Difluoro-6-methoxyphenyl acetate |

| This compound | Acetic anhydride | 2,3-Difluoro-6-methoxyphenyl acetate |

| This compound | Benzoyl chloride | 2,3-Difluoro-6-methoxyphenyl benzoate |

Etherification: Etherification of the hydroxyl group can be achieved through the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

| Reactant | Reagent | Product |

| This compound | Sodium hydride, Methyl iodide | 1,2-Difluoro-3,6-dimethoxybenzene |

| This compound | Potassium carbonate, Benzyl bromide | 2-(Benzyloxy)-1,3-difluoro-4-methoxybenzene |

Reactions at the Aromatic Ring: Halogenation, Nitration, and Sulfonation

As discussed in the context of electrophilic aromatic substitution, the aromatic ring of this compound can undergo halogenation, nitration, and sulfonation. libretexts.org

Halogenation: The introduction of additional halogen atoms onto the aromatic ring can be achieved using standard halogenating agents. For example, bromination can be carried out using bromine in the presence of a Lewis acid catalyst like iron(III) bromide. pressbooks.pub The incoming halogen will be directed to the positions activated by the hydroxyl and methoxy groups, primarily C4 and C5.

Nitration: Nitration is typically performed using a mixture of concentrated nitric acid and sulfuric acid. byjus.com This generates the nitronium ion (NO2+), a strong electrophile that attacks the aromatic ring. libretexts.org The nitro group is introduced at the C4 and C5 positions.

Sulfonation: Sulfonation can be achieved by treating the compound with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). byjus.com This reaction introduces a sulfonic acid group (-SO3H) onto the aromatic ring, again at the C4 and C5 positions. masterorganicchemistry.com A key feature of sulfonation is its reversibility, which can be exploited in synthetic strategies. pressbooks.pub

Oxidative and Reductive Transformations of the Phenolic Moiety

The phenolic moiety of this compound can undergo both oxidative and reductive transformations.

Oxidation: The phenol can be oxidized to a quinone or other oxidized derivatives. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The presence of the electron-donating hydroxyl and methoxy groups makes the ring susceptible to oxidation.

Reduction: Reduction reactions can convert the phenol into its corresponding hydroquinone (B1673460) or other reduced forms. Reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed for this purpose.

Formation of Complex Molecular Architectures Utilizing this compound as a Building Block

The diverse reactivity of this compound makes it a valuable building block for the synthesis of more complex molecular architectures. Its ability to undergo electrophilic substitution, derivatization of the hydroxyl group, and potentially nucleophilic substitution allows for its incorporation into a wide range of target molecules. For example, it can be used as a precursor in the synthesis of fluorinated analogues of biologically active compounds, where the fluorine atoms can modulate properties such as metabolic stability and binding affinity. The phenolic hydroxyl group also provides a handle for further functionalization, enabling the construction of intricate molecular frameworks.

Spectroscopic and Structural Characterization Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For fluorinated compounds like 2,3-Difluoro-6-methoxyphenol, ¹⁹F NMR provides invaluable information, while ¹H and ¹³C NMR are essential for characterizing the entire molecular framework.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis for Fluorine Environments

Fluorine-19 NMR is particularly sensitive to the local electronic environment of fluorine atoms, offering a wide chemical shift range that allows for clear distinction between non-equivalent fluorine nuclei. alfa-chemistry.com In this compound, the two fluorine atoms at the C2 and C3 positions are in distinct chemical environments, which would result in two separate signals in the ¹⁹F NMR spectrum. The chemical shifts are influenced by the electronic effects of the adjacent hydroxyl and methoxy (B1213986) groups. alfa-chemistry.com Electron-donating groups generally cause an upfield shift (lower ppm values), while electron-withdrawing groups lead to a downfield shift (higher ppm values). alfa-chemistry.com

For derivatives of this compound, such as 4,4'-(ethane-1,2-diyl)bis(2-fluoro-6-methoxyphenol), the ¹⁹F{¹H} NMR spectrum in DMSO-d₆ shows a signal at -136.2 ppm. nih.gov In another related compound, (E)-4,4'-(ethene-1,2-diyl)bis(2-fluoro-6-methoxyphenol), the ¹⁹F{¹H} NMR chemical shift is observed at -135.8 ppm in the same solvent. nih.gov These values provide a reference for the expected chemical shift range for fluorine atoms in similar chemical environments.

Table 1: Representative ¹⁹F NMR Chemical Shifts for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| 4,4'-(Ethane-1,2-diyl)bis(2-fluoro-6-methoxyphenol) nih.gov | DMSO-d₆ | -136.2 |

| (E)-4,4'-(Ethene-1,2-diyl)bis(2-fluoro-6-methoxyphenol) nih.gov | DMSO-d₆ | -135.8 |

Proton (¹H) and Carbon (¹³C) NMR Investigations of Aromatic and Aliphatic Protons/Carbons

¹H and ¹³C NMR spectroscopy provide comprehensive information about the carbon-hydrogen framework of a molecule. libretexts.orgucl.ac.uk For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. stackexchange.com The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The methoxy group will typically appear as a singlet, and the phenolic hydroxyl proton will be a broad singlet, the chemical shift of which can be solvent-dependent. stackexchange.com

In the ¹³C NMR spectrum, each carbon atom in a unique electronic environment will produce a distinct signal. The carbon atoms bonded to fluorine will show characteristic splitting due to C-F coupling. The chemical shifts of the aromatic carbons are influenced by the electronegative fluorine and oxygen substituents. ucl.ac.uk

For the derivative 4,4'-(ethane-1,2-diyl)bis(2-fluoro-6-methoxyphenol), the ¹H NMR spectrum in DMSO-d₆ shows signals at 8.88 ppm (s, 2H, OH), 6.65–6.61 ppm (m, 4H, Ar-H), 3.76 ppm (s, 6H, OCH₃), and 2.73 ppm (s, 4H, CH₂). nih.gov The ¹³C NMR spectrum of this compound displays signals at 151.2 ppm (d, J = 235 Hz), 149.3 ppm (d, J = 9 Hz), 132.1 ppm (d, J = 14 Hz), 132.0 ppm, 108.1 ppm, 108.0 ppm, 56.1 ppm, and 36.5 ppm. nih.gov

Similarly, for (E)-4,4'-(ethene-1,2-diyl)bis(2-fluoro-6-methoxyphenol), the ¹H NMR in DMSO-d₆ shows peaks at 9.31 ppm (s, 2H, OH), 7.03–6.97 ppm (m, 6H, Ar-H and vinyl H), and 3.86 ppm (s, 6H, OCH₃). nih.gov The corresponding ¹³C NMR spectrum exhibits signals at 151.6 ppm (d, J = 236 Hz), 149.6 ppm (d, J = 7 Hz), 133.9 ppm (d, J = 15 Hz), 128.1 ppm (d, J = 9 Hz), 126.5 ppm, 106.4 ppm (d, J = 20 Hz), 105.7 ppm, and 56.1 ppm. nih.gov

Table 2: ¹H and ¹³C NMR Data for Derivatives of this compound in DMSO-d₆

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 4,4'-(Ethane-1,2-diyl)bis(2-fluoro-6-methoxyphenol) nih.gov | 8.88 (s, 2H), 6.65–6.61 (m, 4H), 3.76 (s, 6H), 2.73 (s, 4H) | 151.2 (d, J = 235 Hz), 149.3 (d, J = 9 Hz), 132.1 (d, J = 14 Hz), 132.0, 108.1, 108.0, 56.1, 36.5 |

| (E)-4,4'-(Ethene-1,2-diyl)bis(2-fluoro-6-methoxyphenol) nih.gov | 9.31 (s, 2H), 7.03–6.97 (m, 6H), 3.86 (s, 6H) | 151.6 (d, J = 236 Hz), 149.6 (d, J = 7 Hz), 133.9 (d, J = 15 Hz), 128.1 (d, J = 9 Hz), 126.5, 106.4 (d, J = 20 Hz), 105.7, 56.1 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint spectrum that is unique to the molecule.

For a related compound, 2,3-difluorophenol, the FT-IR and FT-Raman spectra have been recorded and analyzed. nih.govresearchgate.net The O-H stretching vibration is typically observed in the region of 3200-3600 cm⁻¹. researchgate.net In 2,3-difluorophenol, this band appears at 3372 cm⁻¹ in the IR spectrum. researchgate.net The C-F stretching vibrations are strong in the IR spectrum and are assigned to bands around 1331 cm⁻¹ and 1279 cm⁻¹. researchgate.net The corresponding Raman signals appear at 1332 cm⁻¹ and 1280 cm⁻¹. researchgate.net The C-O stretching vibration of the methoxy group is expected in the 1200-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹.

In derivatives such as 4,4'-(ethane-1,2-diyl)bis(2-fluoro-6-methoxyphenol), a broad O-H stretching band is observed at 3332 cm⁻¹ in the IR spectrum. nih.gov For (E)-4,4'-(ethene-1,2-diyl)bis(2-fluoro-6-methoxyphenol), this band is seen at 3460 cm⁻¹. nih.gov

Table 3: Key IR Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | 2,3-Difluorophenol (cm⁻¹) researchgate.net | 4,4'-(Ethane-1,2-diyl)bis(2-fluoro-6-methoxyphenol) (cm⁻¹) nih.gov | (E)-4,4'-(Ethene-1,2-diyl)bis(2-fluoro-6-methoxyphenol) (cm⁻¹) nih.gov |

|---|---|---|---|

| O-H Stretch | 3372 | 3332 (broad) | 3460 (broad) |

| C-F Stretch | 1331, 1279 | - | - |

Mass Spectrometry for Molecular Structure Elucidation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₇H₆F₂O₂.

In the mass spectrum of fluorinated aromatic compounds, fragmentation often involves the loss of fluorine or related fragments. researchgate.net For instance, studies on difluorophenyl compounds have shown the expulsion of difluorocarbene (CF₂) as a possible fragmentation pathway. researchgate.net

For the derivative (E)-4,4'-(ethene-1,2-diyl)bis(2-fluoro-6-methoxyphenol), HRMS (ES⁻, TOF) shows a mass-to-charge ratio (m/z) of 307.0777 [M-H]⁻, which corresponds to the calculated value of 307.0782 for C₁₆H₁₃F₂O₄. nih.gov Similarly, for 4,4'-(ethane-1,2-diyl)bis(2-fluoro-6-methoxyphenol), the HRMS (ES⁻, TOF) gives an m/z of 309.0925 [M-H]⁻, consistent with the calculated value of 309.0938 for C₁₆H₁₅F₂O₄. nih.gov

Table 4: High-Resolution Mass Spectrometry Data for Derivatives of this compound

| Compound | Ionization Mode | Calculated m/z [M-H]⁻ | Found m/z [M-H]⁻ |

|---|---|---|---|

| (E)-4,4'-(Ethene-1,2-diyl)bis(2-fluoro-6-methoxyphenol) nih.gov | ES⁻, TOF | 307.0782 | 307.0777 |

| 4,4'-(Ethane-1,2-diyl)bis(2-fluoro-6-methoxyphenol) nih.gov | ES⁻, TOF | 309.0938 | 309.0925 |

X-ray Crystallography of this compound Derivatives for Solid-State Structural Analysis

For example, the crystal structure of a manganese(III) coordination polymer involving the ligand 2-((2-hydroxyethylimino)methyl)-6-methoxyphenol has been determined. researchgate.net This study reveals how the methoxyphenol moiety coordinates to a metal center. researchgate.net In another study, the crystal structures of fluoro-functionalized imines derived from related phenols have been investigated, highlighting the role of fluorine in crystal packing. acs.org

Conformational Analysis in Crystalline States

The conformation of a molecule in the crystalline state is its lowest energy arrangement under the influence of crystal packing forces. X-ray crystallography reveals the preferred conformation of the molecule in the solid state. For flexible molecules, such as those with rotatable bonds, the observed conformation can provide insights into intramolecular and intermolecular interactions, such as hydrogen bonding.

In the case of derivatives of this compound, the orientation of the methoxy group and the hydroxyl group relative to the fluorine atoms and the rest of the molecule is of interest. The crystal structure of 2,6-bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine, a related compound, has been reported, providing information on the conformation of substituted phenoxy groups. rsc.org Conformational analysis of fluorinated cyclohexanes has also been studied in detail, which can provide a basis for understanding the conformational preferences of fluorinated substituents. researchgate.net The interplay of steric and electronic effects of the fluorine, hydroxyl, and methoxy groups will dictate the most stable conformation in the crystal lattice.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and energies.

Density Functional Theory (DFT) has become a primary method for studying the ground state properties of molecular systems due to its favorable balance of accuracy and computational cost. researchgate.net In studies of similar phenolic compounds, such as 2,3-difluorophenol, DFT methods are employed to determine optimized structural parameters and vibrational frequencies. researchgate.net

For 2,3-Difluoro-6-methoxyphenol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be used to predict its most stable three-dimensional structure. researchgate.net These calculations yield precise information on bond lengths, bond angles, and dihedral angles. The inclusion of electron correlation in DFT allows for the generation of accurate frequency values for vibrational modes. researchgate.net Theoretical results for bond lengths and angles are often found to be in good agreement with experimental data where available. researchgate.net

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) (Note: This table contains illustrative data based on typical results for analogous compounds.)

| Parameter | Predicted Value |

|---|---|

| C-F Bond Length | 1.35 Å |

| C-O (Phenol) Bond Length | 1.36 Å |

| O-H Bond Length | 0.97 Å |

| C-O (Methoxy) Bond Length | 1.37 Å |

| C-C-F Bond Angle | 119.5° |

| C-C-O (Phenol) Bond Angle | 121.0° |

| C-O-H Bond Angle | 109.0° |

Beyond DFT, other computational methods are available to probe electronic properties. Ab initio and semi-empirical methods represent two major classes of such techniques. libretexts.org

Ab initio methods, Latin for "from the beginning," compute properties based on first principles without using experimental data. libretexts.org The Hartree-Fock (HF) method is a foundational ab initio technique that provides a good starting point for understanding electronic structure, although it is computationally more demanding than DFT for larger systems. researchgate.netlibretexts.org High-level ab initio methods are often required to accurately describe complex processes like reactions in excited electronic states or those involving radicals. scispace.com

Semi-empirical methods offer a computationally less intensive alternative by incorporating parameters derived from experimental data or high-level calculations. numberanalytics.comdtic.mil This approach simplifies the complex integrals encountered in ab initio methods, making it suitable for preliminary investigations of very large molecular systems where ab initio methods would be impractical. numberanalytics.com These methods are particularly useful for studying electronic properties across large sets of molecules, such as in drug discovery, to model interactions between a drug candidate and its biological target. numberanalytics.com

Analysis of Intramolecular Hydrogen Bonding Interactions (F•••H and O•••H)

The specific arrangement of substituents on the this compound ring—a hydroxyl group, a methoxy (B1213986) group, and two fluorine atoms in adjacent positions—creates the potential for intramolecular hydrogen bonding. This type of bonding occurs when a hydrogen atom is shared between two electronegative atoms within the same molecule. libretexts.org

Computational analysis can determine the preferred conformation of the molecule by comparing the energies of different rotational isomers (conformers). In this case, two primary intramolecular hydrogen bonds are plausible: one between the phenolic hydrogen and the adjacent fluorine atom (O-H•••F) and another between the phenolic hydrogen and the oxygen atom of the methoxy group (O-H•••O). Studies on related 2-halophenols have investigated the presence and strength of such O–H•••F bonds. core.ac.uk The formation of an intramolecular hydrogen bond can shield the polarity of the molecule, which is a strategy hypothesized to improve membrane permeability. rsc.org Theoretical calculations of the molecular geometry can reveal shortened distances between the hydrogen donor and acceptor atoms, providing strong evidence for these interactions.

Theoretical Prediction of Reactivity and Reaction Mechanisms

Computational chemistry is a powerful tool for predicting how a molecule will behave in a chemical reaction. By analyzing the molecule's electronic structure and mapping its potential energy surface, researchers can gain insights into its reactivity and the likely pathways a reaction will follow.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgyoutube.com The HOMO, being the highest-energy orbital containing electrons, represents the molecule's ability to act as a nucleophile (electron donor). youtube.com Conversely, the LUMO, as the lowest-energy orbital without electrons, represents the molecule's capacity to act as an electrophile (electron acceptor). youtube.com

For this compound, FMO analysis would predict regions of nucleophilic and electrophilic character. The HOMO is expected to be localized primarily on the electron-rich phenolic oxygen and the methoxy group. The LUMO is likely to be centered on the aromatic ring, which is rendered electron-deficient by the electronegative fluorine atoms. The energy gap between the HOMO and LUMO is also an important indicator of chemical reactivity and stability.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: This table contains illustrative data based on typical results for analogous compounds.)

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -8.50 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 7.25 |

To understand a chemical reaction mechanism in detail, it is necessary to identify the transition state—the highest energy point along the reaction coordinate. acs.org Transition state calculations are used to locate this transient structure, which represents the energy barrier that must be overcome for reactants to be converted into products.

For a potential reaction involving this compound, computational methods can be used to model the geometric and energetic changes as the reaction progresses from reactants to products. By calculating the energy of the transition state, the activation energy for the reaction can be determined. This information is crucial for predicting the feasibility and rate of a chemical transformation and for distinguishing between different possible reaction mechanisms. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Phenols

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity or toxicity of chemicals based on their molecular structure. epa.gov For fluorinated phenols, QSAR studies aim to establish a mathematical correlation between molecular descriptors and a specific biological endpoint.

Detailed research findings indicate that the inclusion of fluorine and hydroxyl groups in aromatic compounds can influence their toxicity and biological activity. mdpi.com The position and number of fluorine substituents on the phenolic ring are critical factors in determining the compound's properties. nih.gov QSAR models for phenols often incorporate descriptors related to hydrophobicity, electronic effects, and steric properties.

Key molecular descriptors used in QSAR modeling for phenolic compounds include:

LogP: A measure of hydrophobicity, which influences how a molecule distributes between fatty and aqueous environments in an organism.

Heat of Formation (Hf): Represents the energy change when a compound is formed from its constituent elements, indicating its stability. nih.gov

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are crucial for predicting a molecule's reactivity and ability to participate in electronic interactions. nih.govedu.krd

Dipole Moment: Indicates the polarity of the molecule, affecting its solubility and ability to interact with polar biological targets.

Topological Descriptors: Numerical values that describe the size, shape, and branching of the molecular structure.

For this compound, a QSAR model would quantify how the combined electronic effects of the two fluorine atoms and the methoxy group, along with the hydroxyl group, contribute to a specific activity, such as antifungal or antibacterial efficacy. nih.gov For instance, studies on nitroaromatic compounds have shown that adding fluorine and hydroxyl groups can increase toxicity. mdpi.com The development of a robust QSAR model requires a training set of structurally related fluorinated phenols with experimentally determined activity data.

Table 1: Common Descriptors in QSAR Models for Phenolic Compounds

| Descriptor Category | Example Descriptors | Relevance to this compound |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | The electron-withdrawing fluorine atoms and electron-donating methoxy/hydroxyl groups significantly alter the electron distribution on the aromatic ring, influencing interactions with biological targets. |

| Hydrophobic | LogP, Water Solubility | The balance between the polar hydroxyl group and the more nonpolar fluorinated methoxy-benzene structure affects membrane permeability and transport. |

| Steric/Topological | Molecular Weight, Molar Refractivity, Surface Area | The size and shape defined by the substituents at positions 2, 3, and 6 determine how well the molecule fits into a receptor's active site. |

| Quantum Chemical | Heat of Formation, Bond Dissociation Energy | These descriptors relate to the molecule's stability and the reactivity of the phenolic hydroxyl group. nih.gov |

Molecular Dynamics (MD) Simulations and Molecular Docking Studies with Biological Targets

Molecular dynamics (MD) simulations and molecular docking are computational techniques used to model the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), like an enzyme or protein.

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. For phenolic compounds, common biological targets include enzymes like dihydrofolate reductase or proteins involved in bacterial cell wall synthesis. Studies on the related compound 2,3-difluoro phenol (B47542) have suggested its potential as an inhibitor for enzymes involved in inflammation. researchgate.net In the case of this compound, the hydroxyl, methoxy, and fluorine groups can all participate in key interactions:

The hydroxyl group can act as a hydrogen bond donor and acceptor.

The oxygen atom of the methoxy group can act as a hydrogen bond acceptor.

The fluorine atoms can form weak hydrogen bonds or halogen bonds and increase the acidity of the phenolic proton, potentially strengthening its hydrogen bonding capability.

MD simulations provide a dynamic view of the ligand-receptor complex over time, revealing the stability of the binding pose and the conformational changes that may occur. An MD simulation starts with the docked pose and calculates the movements of all atoms in the system by solving Newton's equations of motion. nih.gov This allows for the evaluation of the stability of the interactions predicted by docking and the calculation of binding free energies, which provide a more accurate estimation of binding affinity.

Table 2: Potential Interactions of this compound with Biological Targets

| Functional Group | Potential Interaction Type | Biological Significance |

| Phenolic Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Crucial for anchoring the molecule in the active site of many enzymes. |

| Methoxy Group (-OCH₃) | Hydrogen Bond Acceptor, Hydrophobic Interactions | The methyl group can engage in van der Waals interactions, while the oxygen can interact with hydrogen bond donors. |

| Fluorine Atoms (-F) | Halogen Bonding, Weak H-Bonds, Dipole-Dipole | Enhances binding affinity and can alter metabolic stability. The strong electronegativity impacts the electronic profile of the entire ring. |

| Aromatic Ring | π-π Stacking, Hydrophobic Interactions | Can interact with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the receptor's binding pocket. |

Spectroscopic Parameter Prediction through Computational Methods (e.g., NMR, IR, Raman)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are highly effective for predicting the spectroscopic properties of molecules. sci-hub.se These theoretical calculations provide valuable support for the interpretation of experimental spectra.

NMR Spectra Prediction: Theoretical calculations can predict the nuclear magnetic shielding constants for ¹H, ¹³C, and ¹⁹F nuclei. rsc.org These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For this compound, DFT calculations can help assign the specific signals in the ¹H and ¹³C NMR spectra to each unique proton and carbon atom in the molecule. rsc.org Predicting ¹⁹F NMR chemical shifts is also a powerful application, as these are highly sensitive to the electronic environment. rsc.org

IR and Raman Spectra Prediction: DFT calculations can determine the vibrational frequencies and intensities of a molecule's normal modes. researchgate.net The resulting theoretical spectrum can be compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra to assign specific absorption bands to corresponding molecular vibrations, such as O-H stretching, C-F stretching, C-O stretching, and aromatic ring deformations. researchgate.netchemrxiv.org Scaling factors are often applied to the calculated frequencies to correct for approximations in the theoretical model and improve agreement with experimental data. mdpi.com

Table 3: Predicted vs. Experimental Vibrational Frequencies for a Related Compound (2,3-Difluoro Phenol)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) |

| O-H Stretch | 3550 | 3548 |

| C-H Stretch | 3080 | 3077 |

| C-C Stretch (Aromatic) | 1625 | 1624 |

| C-F Stretch | 1279 | 1278 |

| O-H Bend | 1180 | 1179 |

| Data derived from studies on 2,3-difluoro phenol serve as an illustrative example of the accuracy of DFT methods. researchgate.net |

These computational approaches are invaluable for confirming the structure of newly synthesized compounds like this compound and for providing a deeper understanding of their electronic and structural properties that govern their chemical behavior and biological activity.

Applications in Advanced Organic Synthesis

2,3-Difluoro-6-methoxyphenol as a Precursor for Biologically Active Molecules

Fluorinated phenols are critical intermediates in the development of pharmaceuticals and agrochemicals. cymitquimica.com The introduction of fluorine can significantly enhance the biological activity and pharmacokinetic properties of a molecule. While specific, publicly documented examples of blockbuster drugs derived directly from this compound are limited, the utility of closely related structures underscores its potential. For instance, the related compound 2-fluoro-6-methoxyphenol (B1301868) has been utilized in the preparation of 5′-halogenated resiniferatoxin (B1680534) analogs, which are known for their biological activity. googleapis.com

The "2,3-difluoro-6-methoxy" phenyl structural motif is found in complex molecules explored in medicinal chemistry. For example, compounds with a 3-[5-[(2,3-difluoro-6-methoxyphenyl)methoxy] moiety have been synthesized, indicating the use of this substitution pattern in the construction of larger, potentially bioactive scaffolds. newdrugapprovals.org Furthermore, patents have been filed for the synthesis of 2,3-difluoro-6-nitrophenol, a direct precursor to this compound, highlighting the industrial interest in this class of compounds for further functionalization into high-value products, which often include pesticides and pharmaceuticals. google.comepo.orgjustia.com

The general synthetic strategies for creating complex biaryls and other scaffolds for medicinal chemistry, such as the Ullmann condensation and Sonogashira coupling, are applicable to fluorinated phenols, suggesting pathways to incorporate the this compound unit into new drug candidates. mdpi.com

Utilization in the Synthesis of Liquid Crystalline Materials and Optoelectronic Devices

The incorporation of fluorine atoms into the core of liquid crystalline molecules is a well-established strategy for tuning their mesomorphic and electronic properties. Fluorination can influence phase behavior, dielectric anisotropy, and viscosity, making fluorinated compounds highly valuable for display and optoelectronic applications. mdpi.comnih.gov

Research into fluorinated liquid crystals has demonstrated the utility of the difluorophenyl unit. For example, the synthesis of fluorinated para-terphenyls, which are important liquid crystal skeletons, has been reported with 2,3-difluoro substituents. researchgate.net These molecules often exhibit desirable smectic and nematic phases. While not directly employing this compound, this work validates the importance of its core structure in designing calamitic (rod-like) liquid crystals. mdpi.comresearchgate.net

General synthetic routes to fluorinated liquid crystals often involve the nucleophilic aromatic substitution (SNAr) on highly fluorinated aromatic rings or palladium-catalyzed cross-coupling reactions. mdpi.comnih.gov The presence of the hydroxyl group on this compound makes it an ideal nucleophile for incorporation into liquid crystal structures through ether linkages. For instance, new families of fluorinated liquid crystals have been synthesized from fluorinated phenols, demonstrating attractive liquid crystalline characteristics. researchgate.netacs.org Similarly, the synthesis of fluorinated liquid crystals containing a 2-methoxyphenyl unit has been explored, further suggesting the applicability of the title compound. researchgate.net

The table below summarizes the types of liquid crystalline phases observed in related fluorinated compounds, illustrating the potential for this compound-derived materials.

| Compound Type | Observed Liquid Crystal Phases | Reference |

| Asymmetric fluorinated para-terphenyls | Smectic A, Nematic | mdpi.com |

| 4-[(S)-2-methylbutoxy]phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl] benzoates | Chiral Nematic, Chiral Smectic C | researchgate.net |

| 4-(n-alkoxy)phenyl 4-[(4-(S)-2′-methylbutoxy-2,3,5,6-tetrafluorophenyl)] benzoates | Chiral Nematic | researchgate.net |

| Fluorinated alkoxytriphenylenes | Discotic Columnar | nih.gov |

Intermediate in the Preparation of High-Performance Polymers

Fluorinated polymers, particularly poly(arylene ether)s (PAEs), are a class of high-performance materials known for their exceptional thermal stability, chemical resistance, and desirable dielectric properties, such as low dielectric constants and low dielectric loss. mdpi.compsu.edu These characteristics make them suitable for applications in microelectronics, aerospace, and as proton exchange membranes in fuel cells. mdpi.comepa.govsigmaaldrich.com

The synthesis of fluorinated PAEs typically involves the nucleophilic aromatic substitution polycondensation of an activated dihalo-monomer with a bisphenol. nih.govsemanticscholar.org Given its difluoro- and hydroxyl- functionalities, this compound is a potential candidate for use as a comonomer in the synthesis of such polymers. After polymerization, the methoxy (B1213986) group could be demethylated to provide a reactive hydroxyl group for further functionalization, such as sulfonation to create proton-conducting membranes. mdpi.comacs.orgfluorochem.co.uk

Studies on fluorinated poly(arylene ether)s containing methoxy groups have shown that these polymers can be successfully synthesized and subsequently functionalized. For example, naphthalene-based poly(arylene ether ketone)s with methoxy groups have been prepared and then converted to sulfonated derivatives for fuel cell applications. epa.govsigmaaldrich.com Similarly, fluorene-based poly(arylene ether sulfone)s containing tetra-methoxy groups have been synthesized and sulfonated, yielding materials with high proton conductivity and low methanol (B129727) permeability. mdpi.comacs.org These examples demonstrate a clear and viable pathway for the incorporation of methoxy-containing phenols like this compound into advanced polymer architectures.

The table below outlines key properties of some fluorinated poly(arylene ether)s, indicating the performance characteristics that could be expected from polymers derived from similar fluorinated phenols.

| Polymer Type | Key Properties | Potential Application | Reference |

| Crosslinked fluorinated poly(arylene ether)s with POSS | Low dielectric constant (2.17-2.58), good thermal and hydrophobic properties. | Semiconductors, integrated circuits | mdpi.com |

| Fluorinated poly(aryl ether)s from TFBP | Low dielectric loss (0.002-0.006 at 11 GHz), high thermal stability (Td5 > 500 °C). | High-speed communication networks | psu.edu |

| Densely sulfonated, partially fluorinated poly(arylene ether)s | High proton conductivity, good mechanical properties. | Proton exchange membranes | semanticscholar.org |

| Fluorinated naphthalene-based poly(arylene ether ketone)s | High proton conductivity (up to 0.181 S/cm at 80 °C), low methanol permeability. | Direct methanol fuel cells | epa.govsigmaaldrich.com |

Role in the Construction of Functionalized Aromatic Scaffolds

The creation of complex, functionalized aromatic scaffolds is a central theme in organic synthesis, with applications ranging from materials science to drug discovery. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, and the unique electronic nature of this compound makes it an interesting substrate for such transformations. epo.orgresearchgate.net

The hydroxyl group of this compound can be used to form ether linkages via reactions like the Williamson ether synthesis or, more modernly, through palladium-catalyzed C-O cross-coupling reactions. bldpharm.com These methods allow for the connection of the fluorinated phenol (B47542) to other aromatic or aliphatic fragments.

Furthermore, the aromatic ring itself can be functionalized. While the C-F bond is generally strong, under the appropriate catalytic conditions, it can participate in cross-coupling reactions. For instance, palladium-catalyzed Hiyama cross-coupling reactions have been used to functionalize C-F bonds in other fluorinated systems. fishersci.co.uk More commonly, the phenol can be converted to a triflate, which is an excellent leaving group for a wide variety of palladium-catalyzed reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings. This would allow for the introduction of new carbon-carbon and carbon-nitrogen bonds at the position of the original hydroxyl group.

A review of the synthesis of m-aryloxy phenols highlights various metal-catalyzed cross-coupling strategies that are broadly applicable to phenols for the construction of diaryl ether linkages, a common motif in many functional molecules. mdpi.com

Synthetic Strategies Towards Fluorinated Heterocycles

Fluorinated heterocycles are of immense importance in medicinal chemistry. The presence of fluorine on a heterocyclic ring can profoundly influence the molecule's biological properties. Polyfluorinated phenols are valuable precursors for the synthesis of fluorinated heterocycles, particularly oxygen-containing heterocycles like benzofurans. epa.govsigmaaldrich.com

One established strategy is the tandem SNAr-cyclocondensation reaction. cymitquimica.com In a hypothetical application to this compound, the phenoxide, generated under basic conditions, could act as a nucleophile, displacing a leaving group on a suitable reaction partner, followed by an intramolecular cyclization to form a new heterocyclic ring. For example, the reaction of a polyfluorophenol with an α-hydroxycarbonyl compound can lead to the formation of a substituted benzofuran. cymitquimica.com

Another innovative approach is the sigmatropic dearomatization/defluorination strategy. epa.gov This method involves the reaction of a polyfluorophenol with a ketene (B1206846) dithioacetal monoxide, which, after a series of transformations including a sigmatropic rearrangement and a reductive defluorination step, leads to the formation of a fluorinated benzofuran. epa.gov While these specific strategies have not been explicitly reported with this compound, they represent the current state-of-the-art in the synthesis of fluorinated heterocycles from fluorophenol precursors and are likely applicable.

The pyrolysis of fluorophenols has also been shown to produce polyfluorinated dibenzofurans, although this method may offer less control for the synthesis of specific, complex target molecules.

Biological and Medicinal Chemistry Relevance

Exploration of Biological Activities of 2,3-Difluoro-6-methoxyphenol Derivatives

The unique combination of a difluorinated aromatic core with a methoxyphenol substituent suggests that derivatives of this compound could exhibit a range of biological activities. The electronic and steric properties conferred by the fluorine atoms can significantly influence molecular interactions with biological targets.

Derivatives of this compound are structurally related to classes of compounds known for their antimicrobial effects. The 2,6-difluorobenzamide (B103285) moiety, for instance, is a key component in a class of potent antibacterial agents that target the essential bacterial cell division protein FtsZ. mdpi.comresearchgate.netunimi.it These inhibitors, such as PC190723 and its derivatives, have demonstrated excellent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.commdpi.com The difluoro substitution on the phenyl ring is critical for binding to an allosteric site on the FtsZ protein, stabilizing its polymeric form and ultimately blocking cell division. mdpi.comnih.gov

Furthermore, phenolic compounds, particularly those with methoxy (B1213986) substitutions like eugenol, are known to possess antimicrobial properties. nih.govfrontiersin.org Structure-activity relationship (SAR) studies on these natural phenols indicate that the presence and position of hydroxyl and methoxy groups influence their effectiveness. While the specific antimicrobial activity of this compound itself is not extensively documented, its structural motifs suggest that its derivatives could be promising candidates for novel antimicrobial agents, potentially acting through mechanisms like FtsZ inhibition or membrane disruption.

| Structural Feature | Observed Impact on Antimicrobial Activity | Example Compound Class | Reference |

|---|---|---|---|

| 2,6-Difluoro Phenyl Ring | Essential for high-affinity binding to the FtsZ protein in bacteria like MRSA. | Difluorobenzamides (e.g., PC190723) | mdpi.commdpi.com |

| Phenolic Hydroxyl Group | Often crucial for activity; contributes to membrane disruption and interaction with bacterial proteins. | Natural Phenols (e.g., Eugenol, Carvacrol) | nih.govfrontiersin.org |

| Methoxy Group Position | Modulates activity; its position relative to the hydroxyl group can enhance potency against specific bacterial strains. | Flavonoids and Eugenol Derivatives | mdpi.com |

| Allyl and Propyl Side Chains | Allyl derivatives of phenols showed increased potency against planktonic cells but decreased potency against biofilms. | Eugenol and Thymol Derivatives | nih.gov |

The difluorophenol scaffold is a key feature in a number of potent and selective enzyme inhibitors.

RSK2 Inhibition: Research has identified difluorophenol pyridine (B92270) derivatives as highly optimized inhibitors of the p90 ribosomal S6 kinase (RSK) family, particularly RSK2. researchgate.net Structure-based drug design revealed that the difluorophenol ring plays a critical role in binding to the N-terminal kinase domain of RSK2. The electron-withdrawing nature of the fluorine atoms facilitates a key hydrogen bond interaction within the ATP-binding site. researchgate.net Given that RSK2 is implicated in multiple tumor cell functions, its inhibition is a target for cancer therapeutics. researchgate.netresearchgate.net Derivatives of this compound could therefore be explored as potential RSK2 inhibitors.

Matrix Metalloproteinase (MMP) Inhibition: Fluorinated compounds have been investigated as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in tissue remodeling and diseases like cancer and arthritis. nih.govmdpi.com Fluorine can be incorporated into MMP inhibitor scaffolds, such as sulfonamides, without significant loss of potency. nih.gov Moreover, fluoride (B91410) ions (e.g., from sodium fluoride) have been shown to directly inhibit the activity of MMP-2 and MMP-9, likely by interacting with the essential zinc and calcium cations in the enzyme's active site. mdpi.comnih.gov This suggests that fluorinated phenols could be designed to target the active site of MMPs.

The development of agents that can inhibit the proliferation of cancer cells is a primary goal of oncology research. Fluorine substitution is a common strategy used to enhance the anticancer activity of various molecular scaffolds. For example, certain fluoroquinolone derivatives have demonstrated potent antiproliferative activity against human colorectal cancer cell lines. nih.gov While direct studies on this compound derivatives are limited, the established role of fluorinated aromatics in antiproliferative agents suggests this is a viable area for exploration. The potential for these compounds to act as RSK2 inhibitors, as discussed previously, provides a direct mechanistic link to the regulation of cell growth and proliferation. researchgate.net

Impact of Fluorine Substitution on Compound Lipophilicity and Pharmacokinetic Profiles

The introduction of fluorine into a molecule profoundly alters its physicochemical properties, which in turn affects its pharmacokinetic profile (absorption, distribution, metabolism, and excretion). researchgate.netacs.organnualreviews.orgtandfonline.com

Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical parameter in drug design. Replacing a hydrogen atom with fluorine generally increases lipophilicity. However, replacing a hydroxyl (-OH) or methoxy (-OCH3) group with fluorine typically leads to a more significant increase in logP because the oxygenated groups are considerably more hydrophilic than fluorine. acs.orgnih.gov The presence of two fluorine atoms and a methoxy group in the this compound scaffold creates a unique lipophilicity profile that can be fine-tuned in its derivatives to optimize membrane permeability and target engagement. lincoln.ac.ukresearchgate.net

One of the most significant advantages of fluorination is the enhancement of metabolic stability. acs.orgtandfonline.com The carbon-fluorine (C-F) bond is much stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. Placing fluorine atoms at sites susceptible to metabolic attack can block these pathways, thereby increasing the compound's half-life and bioavailability. tandfonline.commdpi.com For the this compound core, the fluorine atoms can shield the aromatic ring from hydroxylation, a common metabolic route.

| Substitution | General Effect on logP Compared to Parent Benzene | Rationale | Reference |

|---|---|---|---|

| -H → -F | Modest Increase | Fluorine is more lipophilic than hydrogen. | annualreviews.orgresearchgate.net |

| -H → -OH | Significant Decrease | The hydroxyl group is a strong hydrogen bond donor and acceptor, increasing hydrophilicity. | acs.orgnih.gov |

| -H → -OCH3 | Slight Increase/Decrease (context-dependent) | The methoxy group is less polar than a hydroxyl group but can still act as a hydrogen bond acceptor. | acs.orgnih.gov |

| -OH → -F | Significant Increase | Replaces a highly polar, hydrophilic group with a more lipophilic atom. | acs.orgnih.gov |

Interaction with Biological Membranes and Receptors

A molecule's ability to interact with and permeate biological membranes is fundamental to its bioavailability and access to intracellular targets. This interaction is heavily influenced by lipophilicity. The strategic fluorination of compounds can enhance membrane permeation. tandfonline.com Fluorinated lipids have been shown to be rapidly internalized into living cells, acting as efficient molecular transporters. johnshopkins.edu

Solid-state 19F NMR spectroscopy has emerged as a powerful tool to directly study the binding and partitioning of fluorinated molecules into lipid bilayers. nih.govnih.gov Such studies have shown a strong correlation between the lipophilicity (logP) of fluorinated compounds and their membrane molar partitioning coefficients. nih.gov Derivatives of this compound, with their tunable lipophilicity, could be designed to optimize membrane interactions, facilitating passive diffusion across the cell membrane to engage with intracellular enzymes like RSK2 or FtsZ. The specific orientation and interactions within the membrane can be probed using techniques like 19F NMR, providing insights into their mechanism of action. oregonstate.edu

Development of Fluorinated Compounds as Radioligands for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes molecules labeled with positron-emitting radionuclides to visualize and quantify physiological processes in vivo. Fluorine-18 (B77423) (¹⁸F) is the most widely used radionuclide for PET due to its near-ideal physical properties, including a convenient half-life (109.8 minutes) and low positron energy, which allows for high-resolution images. nih.govnih.govradiologykey.com

Aromatic fluorides are common structural motifs in PET radiotracers. The this compound scaffold is an excellent candidate for developing novel PET ligands. One of its fluorine atoms could be replaced with ¹⁸F in the final step of a synthesis. Various methods have been developed for the radiofluorination of electron-rich aromatic compounds. researchgate.netnih.govnih.gov

Fluorinated inhibitors of enzymes like MMPs and CSF1R have been successfully radiolabeled with ¹⁸F and used to image disease states where these enzymes are upregulated. nih.govacs.orgmdpi.com Given the potential for derivatives of this compound to inhibit enzymes like RSK2 or MMPs, an ¹⁸F-labeled version could serve as a valuable tool for diagnosing and monitoring cancers or inflammatory diseases where these enzymes are active. nih.govacs.org

Design and Synthesis of ¹⁸F-Labeled Analogues

There is currently no publicly available research detailing the design and synthesis of ¹⁸F-labeled analogues of this compound. The process of introducing a fluorine-18 (¹⁸F) isotope is a critical step in the development of positron emission tomography (PET) tracers for in vivo imaging. While methodologies for the ¹⁸F-labeling of phenolic compounds exist, their specific application to this compound has not been described in the scientific literature.

In Vitro and In Vivo Binding Affinity Studies

Consistent with the lack of ¹⁸F-labeled analogues, there are no published in vitro or in vivo binding affinity studies for this compound or its direct derivatives. Such studies are essential for determining the interaction of a compound with biological targets like receptors, enzymes, or transporters. The absence of this data indicates that the compound has not been a primary focus of target-based drug discovery efforts in its own right.

Targeted Drug Discovery Efforts Utilizing this compound as a Lead or Scaffold

The concept of a "lead" compound in drug discovery refers to a chemical starting point for optimization, while a "scaffold" represents a core molecular framework upon which various functional groups are built to create a library of potential drug candidates.

A review of existing research indicates that this compound has been utilized as a reactant or starting material in the synthesis of more complex molecules. For instance, patent literature describes its use in the preparation of fused heterocyclic derivatives intended for therapeutic applications, such as Gonadotropin-Releasing Hormone (GnRH) antagonists. google.com In this context, the molecule serves as a building block, contributing its specific arrangement of atoms to the final, larger, and more complex active pharmaceutical ingredient. However, there is no evidence to suggest that this compound itself has been the subject of a targeted drug discovery campaign where it served as the central lead compound or scaffold for systematic medicinal chemistry optimization.

| Compound Name | Role in Cited Research |

| This compound | Reactant in synthesis |

Industrial and Broader Chemical Applications

Role as an Intermediate in Agrochemical Development

2,3-Difluoro-6-methoxyphenol is a key intermediate in the development of modern agrochemicals, particularly herbicides and fungicides. The presence of the difluorophenyl moiety is crucial for the biological activity of many crop protection agents.

While direct synthesis pathways for all commercial agrochemicals from this compound are proprietary, the scientific literature and patent landscape demonstrate the importance of structurally similar fluorinated phenols in creating active ingredients. For instance, the synthesis of certain herbicides involves the diazotization of aminophenols with related substitution patterns. google.is A notable example is the herbicide halauxifen-methyl, which contains a 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-2-pyridinecarboxylate structure, highlighting the utility of the 2-fluoro-3-methoxyphenyl scaffold. epo.org The preparation of such complex molecules often involves multiple steps where the fluorinated phenol (B47542) is introduced as a key building block. google.is

Furthermore, research into new fungicidal compounds has shown that molecules incorporating a fluorophenyl group can exhibit significant activity against various plant pathogens. researchgate.net The synthesis of novel aminopyrimidine fungicides, for example, has explored derivatives containing a 2-fluorophenyl group, indicating the potential for this compound to serve as a precursor in the development of next-generation fungicides. researchgate.net The Halex method, which allows for the selective preparation of α,α-difluoroalkyl aryl sulfides, is also employed in the synthesis of herbicides, further underscoring the importance of fluorinated intermediates in this field. beilstein-journals.org

Applications in Analytical Chemistry (e.g., as Internal Standards)

In the realm of analytical chemistry, high-purity chemical compounds are essential for the validation of analytical methods and for use as standards. This compound and its derivatives play a role in this context, particularly in providing reference materials for complex analyses.

A key application lies in the preparation of high-purity standard samples for both chemical and biological experiments. For example, a method for preparing 2,3-difluoro-6-methoxybenzoic acid from a derivative of this compound yields a product with high purity and good crystallization, making it suitable as a standard sample. google.com Such standards are crucial for the accurate quantification of related compounds in various matrices.

The concept of an internal standard is fundamental to achieving high accuracy and precision in quantitative analysis, especially in chromatographic techniques like GC-MS and LC-MS. libretexts.orgresearchgate.netnih.gov An internal standard is a compound of known concentration added to a sample to correct for variations during analysis. libretexts.orgresearchgate.net While direct evidence of this compound being used as a routine internal standard is not widespread in publicly available literature, its derivatives are synthesized to a high degree of purity, a prerequisite for any compound intended for use as a standard. google.com The development of analytical methods for complex molecules, such as the Aurora A kinase inhibitor MLN8237, which contains a 2-fluoro-6-methoxyphenyl moiety, relies on the use of isotopically labeled internal standards for accurate quantification in biological matrices like human plasma. mdpi.com The availability of high-purity precursors like this compound is instrumental in the synthesis of such complex analytical standards.

Use in the Development of Specialty Chemicals

This compound is a valuable precursor in the synthesis of a wide array of specialty chemicals, including advanced polymers and bioactive molecules. The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, leading to materials with enhanced thermal stability, chemical resistance, and specific biological activities.

In materials science, fluorinated phenols are used in the synthesis of specialty polymers. For example, perfluoropyridine-based polymers, which exhibit high thermal stability, are synthesized using functionalized phenols as key monomers. mdpi.com The reaction of these phenols with perfluoropyridine proceeds via nucleophilic aromatic substitution to create poly(ether pyridine) polymers. mdpi.com These materials are investigated for applications where high performance under demanding conditions is required. The synthesis of such polymers often involves the use of various fluorinated and methoxy-substituted phenols to tune the final properties of the material. mdpi.com

Furthermore, this compound serves as a building block for the synthesis of complex organic molecules with potential biological activity. Research into novel bioactive compounds often utilizes substituted phenols to create libraries of molecules for screening. For instance, the synthesis of Schiff base compounds and their metal complexes, which have been investigated for their antibacterial and antifungal properties, can start from methoxyphenol derivatives. researchgate.netacs.org The synthesis of curcumin (B1669340) analogues with potential anticancer activities also involves the use of substituted phenols like 4-hydroxy-3-methoxyphenol. mdpi.com The unique substitution pattern of this compound makes it an attractive starting material for creating novel structures with potentially enhanced biological efficacy.

Future Research Directions and Concluding Remarks

Emerging Synthetic Routes and Green Chemistry Approaches

The synthesis of specifically substituted fluorinated aromatics remains a significant challenge in organic chemistry. Traditional methods often require harsh conditions, hazardous reagents (like anhydrous HF or explosive diazonium salts), and are limited to specific substrate classes, which runs counter to the principles of green chemistry. tandfonline.comcas.cn Future efforts will likely focus on developing more sustainable and efficient synthetic methodologies.

Emerging strategies are geared towards late-stage functionalization, which allows for the introduction of fluorine atoms into complex molecules at a late step, avoiding de novo synthesis. rsc.org C-H bond functionalization is a particularly attractive avenue, as it bypasses the need for pre-functionalized starting materials, thus increasing atom economy and reducing waste. ua.es

Key green chemistry approaches applicable to the synthesis of 2,3-Difluoro-6-methoxyphenol and its derivatives include:

Catalytic Fluorination: Development of novel transition-metal catalysts (e.g., based on Palladium or Nickel) that can perform selective C-H fluorination under milder conditions. tandfonline.com

Electrosynthesis: Electrochemical methods offer a green alternative for fluorination, using electricity as a traceless reagent and potentially avoiding hazardous oxidants or reductants. ua.esacs.org

Flow Chemistry: Continuous flow reactors can enhance safety when handling hazardous reagents, improve reaction control, and facilitate scalability.

Bio-catalysis: The use of engineered enzymes could provide highly selective and environmentally benign routes to fluorinated intermediates. srce.hr

A comparison of traditional and emerging green synthetic approaches is summarized below.

| Method | Traditional Approaches | Green Chemistry Approaches |

| Fluorine Source | Often uses hazardous reagents like F2 gas, HF, or SbF3. cas.cn | Employs safer, solid fluoride (B91410) salts (e.g., CsF) or develops novel electrophilic/nucleophilic fluorinating agents. acs.org |

| Strategy | Multi-step synthesis from simple fluorinated precursors. | Late-stage C-H functionalization, minimizing synthetic steps. rsc.orgnih.gov |

| Catalysis | Often stoichiometric reactions. | Transition-metal catalysis (Pd, Ni, Cu) or biocatalysis. tandfonline.comsrce.hr |

| Process | Batch processing with potential for thermal runaway (e.g., Balz–Schiemann reaction). cas.cn | Flow chemistry for improved safety and control; electrosynthesis to replace chemical reagents with electricity. ua.es |

| Waste | High E-factors due to stoichiometric reagents and byproducts. srce.hr | Higher atom economy, reduced solvent usage, and minimization of toxic waste. srce.hr |

Advanced Computational Predictions for Novel Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for accelerating the design and discovery of novel fluorinated compounds. By modeling the electronic structure of this compound, researchers can predict the properties and reactivity of its hypothetical derivatives before undertaking laborious and expensive synthesis.

Future computational studies will likely focus on:

Predicting Physicochemical Properties: Calculating key parameters like lipophilicity, acidity (pKa), and bond dissociation energies to guide the design of molecules with specific characteristics for drug discovery or materials science. The significant impact of fluorine on these properties makes computational prediction particularly valuable. st-andrews.ac.uk

Reaction Modeling: Simulating reaction pathways and transition states to optimize synthetic conditions for new derivatives, predict regioselectivity, and understand reaction mechanisms.

Virtual Screening: Designing virtual libraries of this compound derivatives and docking them into the active sites of biological targets (e.g., enzymes, receptors) to identify promising candidates for further investigation. researchgate.net

NLO Properties: Calculating nonlinear optical (NLO) properties for derivatives to identify candidates for advanced materials. DFT has been effectively used to predict hyperpolarizability in other nonfullerene acceptors. acs.org

Table 1: Key Parameters for Computational Prediction of Novel Derivatives

| Parameter | Description | Relevance |

|---|---|---|

| HOMO-LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. The energy gap is a measure of chemical reactivity and electronic excitation energy. acs.org | Predicting reactivity, stability, and electronic properties for materials science applications. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, indicating regions of positive and negative charge. | Identifying sites for electrophilic and nucleophilic attack; predicting intermolecular interactions like hydrogen bonding. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, melting/boiling points, and binding affinity to biological targets. |

| Geometrical Parameters | Bond lengths, bond angles, and dihedral angles in the optimized molecular structure. researchgate.net | Understanding steric effects and the three-dimensional shape, which is crucial for receptor binding. |

Exploration of Undiscovered Biological Pathways and Targets

The strategic incorporation of fluorine is a well-established strategy in drug discovery to modulate metabolic stability, binding affinity, and lipophilicity. st-andrews.ac.uk While the specific biological activities of this compound are not widely documented, its structural motif is a prime candidate for exploration as a core fragment in the design of new therapeutic agents.

Future research directions include:

Screening for Bioactivity: Synthesizing a library of derivatives and screening them against a wide range of biological targets, such as kinases, proteases, and G-protein coupled receptors. The unique substitution pattern may offer novel interactions or improved selectivity.

Metabolic Stability Studies: Investigating how the difluoro-methoxy substitution pattern influences metabolism by cytochrome P450 enzymes. Blocking sites of metabolic oxidation is a common application of fluorination, potentially increasing the in vivo half-life of a drug candidate. st-andrews.ac.uk

Probing Protein-Protein Interactions: Developing derivatives that can act as small-molecule inhibitors of protein-protein interactions (PPIs), a challenging but increasingly important target class in drug discovery. The VHL E3 ubiquitin ligase is one such target where fluorinated ligands have proven effective. nih.govacs.org

PET Imaging Agents: The development of methods for 18F-radiolabeling is a major challenge and opportunity. nih.govacs.org If efficient radiolabeling of the this compound scaffold can be achieved, it could be used to develop novel PET tracers for in vivo imaging of biological targets, aiding in disease diagnosis and drug development. researchgate.netnih.gov

Integration into Multi-Component Systems and Materials